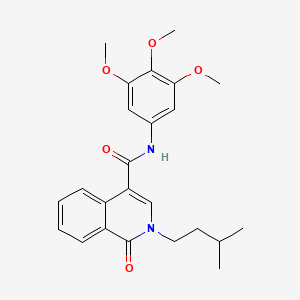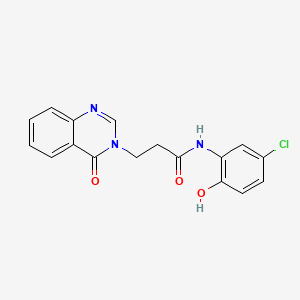![molecular formula C32H28O7 B11016345 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11016345.png)
7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves multi-step organic reactions
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Etherification: The methoxybenzyl and methoxyphenyl groups are introduced through etherification reactions. This step involves the reaction of the chromen-2-one core with methoxybenzyl chloride and methoxyphenyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the chromen-2-one core can produce chromanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development and other biomedical applications.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one: This compound lacks the methoxybenzyl groups but shares the chromen-2-one core and methoxyphenyl group.
7,8-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one: Similar to the target compound but with methoxy groups instead of methoxybenzyl groups.
Uniqueness
7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which confer distinct chemical properties and potential bioactivities. This structural uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C32H28O7 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7,8-bis[(2-methoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C32H28O7/c1-34-24-14-12-21(13-15-24)26-18-30(33)39-31-25(26)16-17-29(37-19-22-8-4-6-10-27(22)35-2)32(31)38-20-23-9-5-7-11-28(23)36-3/h4-18H,19-20H2,1-3H3 |
InChI Key |
SPBOJAOGWXRYFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=CC=C4OC)OCC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11016269.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11016272.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11016273.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11016281.png)
![1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B11016296.png)
![methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11016298.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B11016300.png)
![2-(3-methylbutyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016304.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11016314.png)
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11016324.png)
![trans-4-[({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016327.png)
